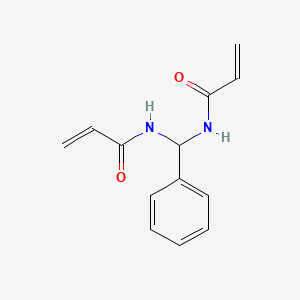

N,N'-(phenylmethanediyl)bisprop-2-enamide

Description

Properties

CAS No. |

6362-83-0 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N-[phenyl-(prop-2-enoylamino)methyl]prop-2-enamide |

InChI |

InChI=1S/C13H14N2O2/c1-3-11(16)14-13(15-12(17)4-2)10-8-6-5-7-9-10/h3-9,13H,1-2H2,(H,14,16)(H,15,17) |

InChI Key |

IZMLACJTYRPMBG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC(C1=CC=CC=C1)NC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N,n Phenylmethanediyl Bisprop 2 Enamide

Direct Synthesis Approaches

The direct synthesis of N,N'-(phenylmethanediyl)bisprop-2-enamide and its analogues can be effectively achieved through one-pot multicomponent condensation reactions. This strategy offers significant advantages in terms of procedural simplicity, time efficiency, and reduced waste generation compared to traditional multi-step synthetic routes.

One-Pot Multicomponent Condensation Reactions for Bis-Amide Formation

The one-pot synthesis of N,N'-alkylidenebisamides, including the target compound this compound, typically involves the reaction of an aldehyde (in this case, benzaldehyde) with two equivalents of an amide (prop-2-enamide or acrylamide). This condensation reaction is often facilitated by a catalyst to enhance the reaction rate and yield.

The general mechanism for this reaction under acidic catalysis is proposed to proceed through the initial activation of the aldehyde by the acid catalyst. This is followed by a nucleophilic attack from the nitrogen atom of the amide onto the carbonyl carbon of the activated aldehyde, forming a hemiaminal-like intermediate. Subsequent dehydration, again promoted by the acid catalyst, leads to the formation of an N-acyliminium ion intermediate. A second molecule of the amide then attacks this electrophilic intermediate, and after deprotonation, the final bis-amide product is formed. The use of solvent-free conditions has been shown to be particularly effective for this type of reaction, offering benefits in terms of both reaction rate and yield. sharif.edu

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial in optimizing the one-pot synthesis of bis-amides. Heterogeneous acid catalysts have emerged as a promising option due to their ease of handling, reusability, and often milder reaction conditions compared to traditional homogeneous acid catalysts.

Solid acid catalysts such as Molybdate (B1676688) Sulfuric Acid (MSA) and Silica (B1680970) Sulfuric Acid (SSA) have demonstrated their efficacy in promoting the synthesis of N,N'-alkylidenebisamides. lookchem.com These catalysts are prepared by the immobilization of sulfuric acid onto a solid support, such as silica gel or by reaction with sodium molybdate. lookchem.commdpi.comarkat-usa.org This heterogenization of the acidic protons provides a catalyst that is easy to separate from the reaction mixture, thereby simplifying the workup procedure and allowing for catalyst recycling.

In a study on the synthesis of N,N'-phenylidene bisbenzamide, a close analogue of the target compound, both MSA and SSA were found to be effective catalysts, significantly improving the reaction yield compared to the uncatalyzed reaction or when using homogeneous sulfuric acid. lookchem.com The reactions were typically carried out under solvent-free conditions or in a high-boiling solvent like ethyl acetate (B1210297) at elevated temperatures. lookchem.com

The proposed mechanism for the SSA-catalyzed reaction involves the protonation of the aldehyde's carbonyl oxygen by the acidic protons on the silica surface. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amide. The solid support provides a high surface area for the reaction to occur. rsc.org A similar mechanism is expected for MSA, where the molybdate component may also play a role in coordinating with the reactants. rsc.orgrsc.org

Table 1: Comparison of Catalytic Performance in the Synthesis of an Analogous Bis-Amide

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| None | Solvent-free | 100 | Low | sharif.edu |

| H₂SO₄ | Ethyl Acetate | 80-90 | Moderate | lookchem.com |

| SSA | Ethyl Acetate | 80-90 | High | lookchem.com |

| MSA | Ethyl Acetate | 80-90 | High | lookchem.com |

The efficiency of a catalytic process can be quantified using several metrics:

Turnover Frequency (TOF): This is the turnover per unit of time, indicating the speed of the catalytic cycle. researchgate.netresearchgate.netukrlogos.in.ua It is a crucial parameter for comparing the activity of different catalysts.

Atomic Economy (AE): This concept, central to green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chemistryviews.orglongdom.orgresearchgate.net One-pot condensation reactions for bis-amide synthesis generally exhibit high atomic economy, as the only byproduct is water.

While specific TON and TOF values for the MSA or SSA catalyzed synthesis of this compound are not explicitly reported in the reviewed literature, the reusability of these catalysts for several cycles without significant loss of activity suggests a high TON. rsc.orgrsc.org The high yields achieved in relatively short reaction times also point towards a favorable TOF. sharif.edu

The atomic economy for the one-pot synthesis of this compound from benzaldehyde (B42025) and prop-2-enamide is inherently high, as the reaction can be represented by the following equation, with water being the only byproduct:

C₆H₅CHO + 2 CH₂=CHCONH₂ → C₆H₅CH(NHCOCH=CH₂)₂ + H₂O

Examination of Reaction Selectivity and Yield Optimization Strategies

Optimizing the yield and selectivity in the synthesis of this compound involves careful consideration of several reaction parameters:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. An optimal catalyst loading needs to be determined experimentally to ensure efficient conversion without unnecessary excess.

Temperature: The reaction temperature influences the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions or catalyst degradation. For the synthesis of analogous bis-amides, temperatures in the range of 80-130°C have been found to be effective. sharif.edulookchem.com

Solvent: While solvent-free conditions are often preferred for their green credentials and high reaction rates, the choice of solvent can be critical in some cases to ensure the solubility of reactants and facilitate the reaction. sharif.edu For bis-amide synthesis, solvents like ethyl acetate have been used successfully. lookchem.com

Reactant Stoichiometry: Using the correct stoichiometric ratio of the aldehyde and amide (typically 1:2) is essential for maximizing the yield of the desired bis-amide product and minimizing the formation of byproducts.

Strategies for optimizing the reaction often involve a systematic study of these parameters to find the conditions that provide the highest yield of the pure product in the shortest possible time. researchgate.netchemrxiv.org

Comparative Analysis with Established Amide and Bis-Amide Synthesis Methods (e.g., Schotten-Baumann Amide Synthesis)

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides in the presence of a base. iitk.ac.inwikipedia.orgbyjus.comorganic-chemistry.org This reaction is widely used in organic synthesis due to its reliability and broad applicability. wikipedia.org

The mechanism of the Schotten-Baumann reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. iitk.ac.in The base present in the reaction mixture then neutralizes the hydrochloric acid formed as a byproduct, driving the reaction to completion. byjus.com

To synthesize this compound using a Schotten-Baumann type approach, one would theoretically need a diamine precursor, such as 1-phenylmethanediamine, and react it with two equivalents of propenoyl chloride. However, the stability of the starting diamine can be a limiting factor.

Table 2: Comparison of Synthetic Methodologies for Bis-Amide Formation

| Feature | One-Pot Condensation (Catalytic) | Schotten-Baumann Reaction |

| Reactants | Aldehyde, Amide | Diamine, Acid Chloride |

| Byproducts | Water | Hydrochloric Acid (neutralized by base) |

| Catalyst | Often required (e.g., solid acids) | Base (stoichiometric) |

| Atom Economy | High | Lower (due to base and chloride leaving group) |

| Procedural Simplicity | High (one-pot) | Typically straightforward |

| Environmental Impact | Generally lower (less waste, potential for reusable catalysts) | Can generate salt waste |

In comparison to the one-pot condensation method, the Schotten-Baumann reaction has a lower atomic economy due to the generation of a stoichiometric amount of salt byproduct from the neutralization of HCl. The one-pot method, particularly when using a recyclable heterogeneous catalyst, presents a more environmentally benign and atom-economical route to this compound and other bis-amides.

Exploration of Precursor Reactivity and Functional Group Compatibility in this compound Formation

The synthesis of this compound and its derivatives is a process of significant interest, relying on the condensation reaction between an aromatic aldehyde and two equivalents of an amide. The efficiency and outcome of this reaction are intricately linked to the electronic and steric properties of the starting materials. A thorough understanding of precursor reactivity and the compatibility of various functional groups is paramount for optimizing synthetic protocols and expanding the library of accessible bis-amide compounds.

The primary precursors for the formation of this compound are benzaldehyde and acrylamide (B121943). The reactivity of the benzaldehyde component is heavily influenced by the nature of the substituents on its aromatic ring. The carbonyl carbon of the aldehyde serves as an electrophile, which is attacked by the nucleophilic nitrogen of the acrylamide. Consequently, the presence of electron-withdrawing groups on the benzaldehyde ring enhances its electrophilicity, thereby accelerating the reaction. Conversely, electron-donating groups diminish the electrophilic character of the carbonyl carbon, leading to slower reaction rates.

This electronic effect has been systematically observed in various studies. For instance, in reactions involving substituted benzaldehydes, those bearing electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) groups tend to react more readily. nih.gov In contrast, benzaldehydes with electron-donating substituents like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) exhibit reduced reactivity. academie-sciences.fr

The compatibility of functional groups on the benzaldehyde precursor is a critical consideration for the synthesis of diverse this compound analogs. A wide array of functional groups can be tolerated under various catalytic conditions, although their presence can necessitate adjustments to the reaction parameters. Halogenated benzaldehydes, for example, are generally well-tolerated precursors in these condensation reactions.

From the perspective of the amide precursor, acrylamide is the most common starting material. However, the exploration of N-substituted acrylamides allows for the introduction of additional diversity into the final bis-amide structure. The reactivity of these N-substituted acrylamides is also governed by electronic and steric factors. The nucleophilicity of the amide nitrogen is a key determinant of reaction success.

Detailed research findings on the impact of precursor substitution on the synthesis of N,N'-(arylmethylene)bisacrylamides are presented in the following data tables. These tables summarize the reaction conditions, catalysts employed, and the resulting yields, providing a quantitative insight into precursor reactivity and functional group compatibility.

Table 1: Effect of Substituted Benzaldehydes on the Synthesis of N,N'-(arylmethylene)bisacrylamides

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Montmorillonite K-10 | None | 1.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Montmorillonite K-10 | None | 1.5 | 95 |

| 3 | 4-Nitrobenzaldehyde | Montmorillonite K-10 | None | 1 | 98 |

| 4 | 4-Methoxybenzaldehyde | Montmorillonite K-10 | None | 2 | 85 |

| 5 | 3-Nitrobenzaldehyde | Montmorillonite K-10 | None | 1.2 | 96 |

| 6 | 4-Methylbenzaldehyde | Montmorillonite K-10 | None | 2 | 88 |

| 7 | 2-Chlorobenzaldehyde (B119727) | Montmorillonite K-10 | None | 2.5 | 80 |

The data in Table 1 clearly illustrates the influence of substituents on the benzaldehyde ring. Electron-withdrawing groups, as seen in entries 3 and 5, lead to very high yields in shorter reaction times. In contrast, electron-donating groups (entries 4 and 6) require longer reaction times to achieve slightly lower, yet still good, yields. The steric hindrance of an ortho-substituent, as in the case of 2-chlorobenzaldehyde (entry 7), also appears to have a detrimental effect on the reaction efficiency compared to its para-substituted counterpart (entry 2).

Table 2: Compatibility of Various Functional Groups in the Synthesis of N,N'-(arylmethylene)bisacrylamides under Different Catalytic Conditions

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-Hydroxybenzaldehyde | p-Toluenesulfonic acid | Toluene | 5 | 75 |

| 2 | 4-(Dimethylamino)benzaldehyde | Ferric Chloride | Acetonitrile | 4 | 70 |

| 3 | 2,4-Dichlorobenzaldehyde | Sulfuric Acid | None | 2 | 90 |

| 4 | 4-Bromobenzaldehyde | Chlorosulfonic acid | None | 0.5 | 94 |

| 5 | Cinnamaldehyde (B126680) | Montmorillonite K-10 | None | 2.5 | 82 |

| 6 | 2-Naphthaldehyde (B31174) | Montmorillonite K-10 | None | 2 | 90 |

Table 2 demonstrates the broad functional group tolerance of this synthetic methodology. Both acidic and basic functionalities, such as hydroxyl and dimethylamino groups (entries 1 and 2), are compatible, albeit sometimes leading to lower yields and requiring specific catalytic systems. The reaction proceeds efficiently with di-substituted and bromo-substituted benzaldehydes (entries 3 and 4). Furthermore, the reaction is not limited to simple benzaldehydes; α,β-unsaturated aldehydes like cinnamaldehyde and polycyclic aromatic aldehydes such as 2-naphthaldehyde are also suitable precursors (entries 5 and 6), highlighting the versatility of this reaction.

Polymerization Science and Crosslinking Applications of N,n Phenylmethanediyl Bisprop 2 Enamide

N,N'-(phenylmethanediyl)bisprop-2-enamide as a Multifunctional Crosslinking Agent in Polymer Systems

This compound is a chemical compound featuring two vinyl groups, which makes it a difunctional monomer capable of acting as a crosslinking agent in polymerization reactions. The presence of the central phenylmethanediyl group imparts a degree of rigidity and aromatic character to the crosslink junction. In polymer systems, its primary role is to form chemical bridges between linear polymer chains, leading to the formation of a three-dimensional network structure.

The functionality of this compound allows it to be incorporated into a variety of polymer systems prepared through free-radical polymerization, such as those based on acrylamide (B121943), acrylates, and other vinyl monomers. The introduction of this crosslinker transforms the properties of the resulting polymer from a soluble, linear thermoplastic to an insoluble, thermoset material or a swollen hydrogel. The efficiency and impact of the crosslinking depend on factors such as its concentration, the reactivity of its vinyl groups relative to the primary monomer, and the polymerization conditions. The aromatic core of the molecule is expected to influence the thermal and mechanical properties of the resulting polymer network.

Radical Copolymerization Kinetics and Mechanisms Involving this compound

The kinetics of radical copolymerization involving a multifunctional crosslinker like this compound are complex. The process involves the statistical incorporation of the crosslinker into growing polymer chains, followed by the reaction of the pendant vinyl groups to form crosslinks.

Determination of Reactivity Ratios in Copolymerization Systems

Reactivity ratios are crucial parameters in copolymerization that describe the relative tendency of a growing polymer chain radical to add a monomer of its own type versus a comonomer. For a copolymerization system involving a primary monomer (M1) and this compound (M2), the reactivity ratios, r1 and r2, would be determined experimentally. This is typically achieved by conducting a series of copolymerizations with varying initial monomer feed ratios and measuring the composition of the resulting copolymer at low conversion. espublisher.comresearchgate.net

While specific reactivity ratios for this compound are not readily found in the literature, for structurally similar systems, such as the copolymerization of acrylamide with other monomers, these values are determined using methods like the Fineman-Ross, Kelen-Tüdős, or Mayo-Lewis equations. espublisher.comresearchgate.net The values of r1 and r2 would indicate whether the resulting copolymer has a more random, alternating, or block-like distribution of the monomer units. For instance, in the copolymerization of N,N-dimethylacrylamide (DMAA) and n-butyl acrylate (B77674) (nBA), the reactivity ratios were found to be similar (rDMAA = 1.16 and rnBA = 1.01), suggesting the formation of a nearly random copolymer. researchgate.net

Hypothetical Reactivity Ratios for a Copolymerization System Below is an example table illustrating how reactivity ratios for a hypothetical copolymerization of Acrylamide (M1) with this compound (M2) might be presented.

| Monomer System | r1 (Acrylamide) | r2 (this compound) | Copolymer Type |

| Acrylamide / this compound | Data not available | Data not available | Data not available |

Influence of Monomer Feed Composition on Resultant Polymer Architecture

The initial feed composition of the monomers is a critical factor that dictates the final architecture of the polymer network. A higher concentration of this compound in the monomer feed will generally lead to a more densely crosslinked polymer. mdpi.com This, in turn, significantly affects the macroscopic properties of the material, such as its mechanical strength, swelling capacity, and thermal stability.

The distribution of the crosslinker within the polymer network is also influenced by the monomer feed composition and the reactivity ratios. If the crosslinker is more reactive than the primary monomer, it may be consumed early in the polymerization, leading to a heterogeneous network structure. Conversely, if it is less reactive, the crosslinks may form more uniformly throughout the polymerization process. The ultimate polymer architecture is a complex interplay of these kinetic factors. espublisher.com

Formation and Comprehensive Characterization of Crosslinked Polymer Networks

The formation of a crosslinked polymer network using this compound proceeds via the covalent incorporation of the crosslinker into the polymer structure. The characterization of these networks is essential to understand their structure-property relationships.

Network Density and Crosslink Efficiency in Polymers Derived from this compound

Network density refers to the number of crosslinks per unit volume of the polymer. It is a key parameter that governs the mechanical properties and swelling behavior of the network. A higher crosslink density generally results in a stiffer, more brittle material with a lower capacity to swell. The crosslink efficiency describes the fraction of the crosslinking agent that has effectively formed crosslinks.

Gelation Behavior and Swelling Properties of this compound-Derived Gels

Gelation is the point at which a continuous, crosslinked network is formed, leading to a dramatic increase in viscosity and the loss of solubility. The gel point is dependent on the concentration of the crosslinker and the extent of the polymerization reaction.

Hydrogels derived from this compound are expected to exhibit swelling behavior in compatible solvents. The degree of swelling is inversely related to the crosslink density; a higher concentration of the crosslinker will result in a lower equilibrium swelling ratio. nih.govnih.gov The swelling properties can be characterized by measuring the mass or volume of the gel at equilibrium in a given solvent. The kinetics of swelling, or how quickly the gel absorbs the solvent, can also be studied. The swelling of such hydrogels is influenced by environmental factors like pH and ionic strength, especially if the primary monomer contains ionizable groups. mdpi.comresearchgate.net

Illustrative Swelling Ratios for Hydrogels with Varying Crosslinker Content The following table provides an example of how the swelling ratio of a hydrogel might be affected by the concentration of a crosslinking agent, based on general principles observed for similar systems.

| Crosslinker Concentration (mol%) | Equilibrium Swelling Ratio (g/g) |

| 0.5 | Data not available |

| 1.0 | Data not available |

| 2.0 | Data not available |

| 5.0 | Data not available |

Copolymerization Studies with Specific Monomer Classes

The incorporation of this compound as a crosslinker in copolymerization processes enables the synthesis of hydrogels and other polymeric materials with tailored properties. The selection of comonomers is critical in defining the final characteristics of the polymer network.

The copolymerization of crosslinking agents with ampholytic ion pair monomers is a key strategy for creating "smart" hydrogels that are responsive to external stimuli such as pH and ionic strength. While direct studies involving this compound are not prevalent, it is expected to readily copolymerize with ampholytic monomers via free-radical polymerization. The resulting hydrogel would possess both acidic and basic moieties, leading to complex swelling behaviors. The rigid aromatic core of this compound would likely enhance the mechanical stability of these advanced hydrogel architectures.

Table 1: Expected Components in Copolymerization with Ampholytic Monomers

| Component Type | Example Compound | Role in Polymerization | Anticipated Effect |

|---|---|---|---|

| Crosslinker | This compound | Forms network junctions | Provides structural integrity and rigidity |

| Ampholytic Monomer | Sulfobetaine methacrylate (B99206) | Introduces zwitterionic groups | Imparts pH and salt sensitivity |

Acrylamide and its derivatives are widely used in the synthesis of hydrogels for various applications. researchgate.net The copolymerization of this compound with acrylamide or methacrylamide (B166291) would result in chemically crosslinked polyacrylamide or polymethacrylamide gels. nih.gov The crosslinking density, determined by the concentration of the bis-amide, would directly influence the mechanical properties, swelling ratio, and porosity of the resulting gel. mit.eduresearchgate.net The phenyl group in the crosslinker is expected to contribute to a more rigid network structure compared to hydrogels crosslinked with the more common N,N'-methylenebis(acrylamide). researchgate.net This increased rigidity could be advantageous for applications requiring mechanically robust hydrogels.

Table 2: Influence of Comonomer on Network Properties

| Comonomer | Resulting Polymer Network | Key Research Findings with Analogous Crosslinkers |

|---|---|---|

| Acrylamide | Crosslinked Polyacrylamide | Forms hydrophilic gels with tunable porosity and stiffness. mit.edu |

The versatility of this compound extends to its copolymerization with a wide range of other vinyl or acrylic monomers, allowing for the precise tuning of material properties. For instance, copolymerization with N-isopropylacrylamide (NIPAAm) would be expected to yield thermoresponsive hydrogels. Similarly, the inclusion of acidic or basic monomers like acrylic acid or N,N-dimethylaminoethyl methacrylate would create pH-sensitive materials. The choice of the olefinic comonomer dictates the specific functionality and responsiveness of the final crosslinked polymer. The aromatic nature of this compound could also offer opportunities for creating materials with specific optical or electronic properties.

Table 3: Tailoring Material Attributes with Olefinic Comonomers

| Olefinic Comonomer | Anticipated Polymer Attribute | Potential Application |

|---|---|---|

| N-isopropylacrylamide (NIPAAm) | Temperature-responsive swelling | Smart drug delivery, tissue engineering |

| Acrylic Acid | pH-responsive swelling, high water absorption | Superabsorbents, sensors |

Advanced Spectroscopic and Structural Characterization of N,n Phenylmethanediyl Bisprop 2 Enamide and Its Polymeric Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the characteristic functional groups present in N,N'-(phenylmethanediyl)bisprop-2-enamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to polar bonds and provides a distinct fingerprint of the monomer. The key vibrational modes expected for this compound are associated with the amide and vinyl functionalities, as well as the phenyl group.

Key expected FTIR absorption bands include the N-H stretching of the secondary amide, typically appearing as a sharp band around 3300 cm⁻¹. The amide I band (C=O stretching) is anticipated to be a strong absorption near 1650 cm⁻¹, while the amide II band (N-H bending and C-N stretching) should be observable around 1540 cm⁻¹. The vinyl group (prop-2-enamide) will exhibit characteristic C=C stretching vibrations around 1620 cm⁻¹ and C-H out-of-plane bending vibrations in the 990-910 cm⁻¹ region. Aromatic C-H stretching from the phenyl ring is expected just above 3000 cm⁻¹, with aromatic C=C stretching appearing in the 1600-1450 cm⁻¹ range.

Upon polymerization, the disappearance or significant reduction in the intensity of the vinyl group absorptions provides clear evidence of the crosslinking reaction.

Interactive Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3080 | =C-H Stretch | Vinyl |

| ~3030 | C-H Stretch | Aromatic (Phenyl) |

| ~2920 | C-H Stretch (methanediyl) | Aliphatic |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1620 | C=C Stretch | Vinyl |

| ~1540 | N-H Bend & C-N Stretch (Amide II) | Amide |

| ~1490, ~1450 | C=C Stretch | Aromatic (Phenyl) |

| ~985, ~915 | =C-H Bend (Out-of-plane) | Vinyl |

| ~750, ~700 | C-H Bend (Out-of-plane) | Monosubstituted Phenyl |

Raman Spectroscopy

Raman spectroscopy, which detects vibrations that cause a change in polarizability, offers complementary information to FTIR. It is particularly effective for identifying non-polar bonds. For this compound, the aromatic ring and the C=C double bonds of the vinyl groups are expected to produce strong Raman signals.

The symmetric stretching of the phenyl ring should give a prominent band around 1000 cm⁻¹. The C=C stretching of the vinyl groups, also visible in FTIR, is typically a strong and sharp band in the Raman spectrum, expected around 1620 cm⁻¹. The polymerization process can be monitored by the decrease in the intensity of this vinyl C=C stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing a detailed map of the atomic connectivity within a molecule, confirming the precise structure of the this compound monomer and characterizing the structure of its polymeric derivatives.

Solution-State ¹H and ¹³C NMR Spectroscopy for Monomer Analysis

For the monomer dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), ¹H and ¹³C NMR spectra reveal the number of chemically distinct protons and carbons and their immediate electronic environments.

In the ¹H NMR spectrum, the vinyl protons would appear as a complex set of multiplets in the 5.5-6.5 ppm region. The methine proton of the phenylmethanediyl group is expected to be a triplet around 6.0-6.5 ppm, coupled to the two N-H protons. The N-H protons themselves would likely appear as a doublet around 8.0-8.5 ppm. The aromatic protons of the phenyl ring would be found in the 7.2-7.5 ppm range.

The ¹³C NMR spectrum would show a carbonyl carbon (C=O) signal around 165-170 ppm. The carbons of the vinyl group would resonate between 125 and 135 ppm. The methine carbon of the phenylmethanediyl linker is anticipated around 50-60 ppm, while the aromatic carbons would produce signals in the 125-140 ppm region.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | d | 2H | N-H (Amide) |

| ~7.2-7.5 | m | 5H | C₆H₅ (Aromatic) |

| ~6.0-6.5 | m | 2H | -CH=CH₂ (Vinyl) |

| ~6.0-6.5 | t | 1H | C₆H₅-CH- |

| ~5.5-6.0 | m | 4H | -CH=CH₂ (Vinyl) |

Interactive Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (Amide) |

| ~140 | C₆H₅ (ipso-Carbon) |

| ~131 | -CH=CH₂ (Vinyl) |

| ~129 | C₆H₅ (Aromatic) |

| ~128 | C₆H₅ (Aromatic) |

| ~127 | -CH=CH₂ (Vinyl) |

| ~126 | C₆H₅ (Aromatic) |

| ~55 | C₆H₅-CH- |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the N-H proton and the methine proton of the phenylmethanediyl group. It would also clearly delineate the coupling between the protons within each vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the methine carbon signal can be definitively assigned by its correlation to the methine proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity across quaternary carbons (like the carbonyl and ipso-aromatic carbons) and for piecing together the entire molecular framework. Key HMBC correlations would include the N-H protons to the carbonyl carbon and the methine carbon, as well as the methine proton to the aromatic carbons of the phenyl ring.

Solid-State NMR (e.g., ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR) for Crosslinked Polymeric Systems

Once this compound is polymerized, it forms an insoluble, crosslinked network that is not amenable to solution-state NMR. For these polymeric systems, solid-state NMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is the technique of choice. researchgate.net

The ¹³C CP/MAS NMR spectrum of the polymer would show significant changes compared to the monomer. The sharp signals of the vinyl carbons (~125-135 ppm) would disappear, and new, broader signals corresponding to the saturated aliphatic carbons of the polymer backbone would appear in the 30-50 ppm range. The signals for the carbonyl, phenyl, and methanediyl carbons would remain, although they would likely be broader due to the restricted molecular motion in the solid state. This broadening can provide insights into the morphology and dynamics of the polymer network. The presence of residual monomer could also be detected by the persistence of sharp vinyl carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for confirming the molecular identity of this compound and for probing the structural characteristics of its polymeric forms through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for the unambiguous confirmation of the successful synthesis of the monomer.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. Under ionization, this compound will break apart in a predictable manner, yielding fragment ions that correspond to stable substructures. The analysis of these fragments helps to piece together the molecular architecture, confirming the presence of the phenyl, methanediyl, and prop-2-enamide groups.

X-ray Crystallography for Single Crystal Structure Determination of this compound

While specific crystallographic data for this compound is not available in the provided search results, the principles of X-ray crystallography are fundamental to understanding its three-dimensional structure. This technique, when applied to a suitable single crystal, can determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles. For analogous compounds, such as N,N'-1,4-phenylene-bis(3-oxobutanamide), single-crystal structure analysis has been successfully employed to define their molecular conformation and packing in the solid state. researchgate.net In such analyses, the molecule's symmetry and its position relative to crystallographic symmetry elements are determined. researchgate.net

Microscopic and Morphological Analysis of Polymer Networks Formed from this compound

The performance of polymeric materials is intrinsically linked to their morphology. Microscopic techniques are therefore essential for visualizing the surface and internal structure of polymer networks derived from this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology and Porosity

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography of the polymer networks. By scanning the sample with a focused beam of electrons, SEM generates high-resolution images that can reveal details about the material's surface texture, roughness, and the presence of pores. The porosity of the polymer network, including the size, shape, and distribution of pores, can be qualitatively and quantitatively assessed from SEM micrographs. This information is vital for applications where surface area and permeability are critical parameters.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS) provides elemental analysis of the polymer sample. As the electron beam interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy and intensity of these X-rays to identify the elemental composition and relative abundance of elements on the material's surface. This technique can be used to create elemental maps, visually demonstrating the distribution of carbon, nitrogen, and oxygen throughout the polymer network, thereby confirming its chemical homogeneity.

Porosity and Surface Area Analysis of Polymeric Materials

Beyond the visual information provided by microscopy, quantitative analysis of the porosity and surface area of the polymeric materials is crucial for a complete characterization. Techniques such as gas adsorption, typically using nitrogen (N2), are employed to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution. These parameters are fundamental to understanding the material's capacity for interaction with its environment, which is critical for applications in areas like catalysis, separation, and adsorption.

Brunauer-Emmett-Teller (BET) Specific Surface Area Measurements

The Brunauer-Emmett-Teller (BET) theory is a fundamental analytical tool for measuring the specific surface area of materials. This technique relies on the physical adsorption of a gas (typically nitrogen) on the surface of a solid at or below its condensation temperature. By analyzing the amount of gas adsorbed at various partial pressures, the specific surface area, expressed in square meters per gram (m²/g), can be determined. This measurement is crucial for characterizing the porosity and surface characteristics of polymeric materials, including those derived from this compound.

While specific BET surface area data for this compound and its homopolymers are not extensively documented in publicly available literature, the structural characteristics of the monomer—a bis-acrylamide derivative containing a phenylmethanediyl bridge—allow for an informed discussion based on analogous polymer systems. The surface area of polymers derived from this monomer is expected to be influenced by factors such as the degree of cross-linking, the polymerization conditions, and the presence of porogens (solvents that create pores during polymerization).

Influence of Cross-linking on Surface Area: Analogous Systems

The cross-linker, this compound, is structurally related to other common cross-linking agents like N,N'-methylenebisacrylamide and divinylbenzene (B73037). atamanchemicals.comwikipedia.org The concentration and nature of the cross-linking agent are critical determinants of the polymer's final morphology and surface area.

In polyacrylamide gels, which are formed from the polymerization of acrylamide (B121943) and a cross-linker, the specific surface area is directly related to the porous structure created by the cross-linking process. nationaldiagnostics.com For instance, porous polyacrylamide monoliths, even without specific functionalization, can exhibit significant surface areas. A "blank" acrylamide network, for example, has been reported to have a BET specific surface area of around 74 m²/g. nih.gov

Aromatic cross-linkers, such as divinylbenzene, are known to produce materials with high surface areas. researchgate.netacs.orgtandfonline.com For example, poly(styrene-co-divinylbenzene) microspheres can have surface areas that increase significantly with a higher concentration of the divinylbenzene cross-linker. tandfonline.com In some cases, surface areas can reach up to 500 m²/g for a 2% cross-linked poly(styrene-co-divinylbenzene). sigmaaldrich.com Hyper-cross-linked polymers (HCPs), which involve extensive cross-linking of aromatic units, can achieve exceptionally high BET surface areas, sometimes exceeding 1000 m²/g. rsc.orgresearchgate.net This is attributed to the formation of a rigid, nanoporous structure. rsc.org

Given that this compound contains both acrylamide functionalities and an aromatic ring, its polymeric derivatives would likely exhibit surface area characteristics that are a composite of these two types of systems. The rigidity of the phenylmethanediyl bridge could contribute to the formation of a stable porous network, potentially leading to a higher surface area compared to more flexible aliphatic cross-linkers.

Research Findings from Structurally Similar Polymers

To illustrate the expected range of BET surface areas for polymers analogous to those derived from this compound, the following tables present data from studies on cross-linked polyacrylamides and aromatic polymers.

Table 1: Representative BET Surface Area of Cross-linked Aromatic Polymers

| Polymer System | Cross-linker | Cross-linker Conc. | BET Surface Area (m²/g) | Reference |

| Polystyrene | Divinylbenzene | 2% | 500 | sigmaaldrich.com |

| Polystyrene | Divinylbenzene | 33 wt% | 200 | tandfonline.com |

| Polystyrene | Divinylbenzene | 70-80 vol% | ~400 | tandfonline.com |

| Hyper-cross-linked Polymer | Formaldehyde dimethyl acetal | N/A | 800-1160 | rsc.org |

| Post-cross-linked Polymer Fiber | Cyanuric Chloride | Optimal | 58.16 | sid.ir |

Table 2: Representative BET Surface Area of Porous Polyacrylamide-based Materials

| Polymer System | Cross-linker | Porogen | BET Surface Area (m²/g) | Reference |

| Polyacrylamide Monolith | Piperazine diacrylate | N-methylformamide | 74 | nih.gov |

The data in these tables demonstrate a wide range of possible surface areas, heavily dependent on the specific monomers, cross-linkers, and synthesis conditions used. For polymers of this compound, it can be hypothesized that the surface area would be tunable based on the polymerization parameters. The presence of the aromatic ring in the cross-linker suggests the potential for achieving higher surface areas than those typically seen in standard polyacrylamide gels, especially if synthetic strategies are employed to create a hyper-cross-linked or macroporous structure. tandfonline.comrsc.org The increase in cross-linker concentration generally leads to a more rigid and porous structure, thereby increasing the specific surface area. tandfonline.commdpi.com

Chemical Transformations and Reaction Pathways of N,n Phenylmethanediyl Bisprop 2 Enamide

Reactivity of the Enamide Functionality within the Bis-Structure

The core reactivity of N,N'-(phenylmethanediyl)bisprop-2-enamide is dictated by its two enamide functional groups. An enamide consists of a C=C double bond directly attached to a nitrogen atom of an amide. This arrangement results in an electron-deficient alkene, making it susceptible to a variety of chemical transformations.

The alkene moieties in bis-enamide structures like N,N'-methylenebisacrylamide are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent amide carbonyl group. This makes them excellent substrates for Michael addition reactions. Nucleophiles such as amines, thiols, and alcohols can add across the vinyl groups. wikipedia.org These reactions can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions. wikipedia.org The stability of tetrahedral intermediates formed during nucleophilic addition to amide bonds is a subject of significant study, with strained or bridged systems sometimes allowing for the isolation of these intermediates. nih.gov

Table 1: Examples of Nucleophilic Addition to Activated Alkenes

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | Mono- and di-substituted adducts | wikipedia.org |

| Thiols | Mono- and di-substituted adducts | wikipedia.org |

| Alcohols | Mono- and di-substituted adducts | wikipedia.org |

While the alkene is electron-poor, the amide portion can undergo electrophilic activation. A novel method for the N-dehydrogenation of amides to enamides involves treatment with a combination of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) and an electrophilic activator like triflic anhydride (B1165640) (Tf₂O). nih.govnih.gov This process proceeds through an iminium triflate intermediate, which enhances the acidity of the proton on the carbon alpha to the nitrogen, facilitating elimination to form the enamide. nih.gov The resulting enamides are versatile building blocks that can participate in cycloadditions and other transformations. nih.gov Although this method is typically for synthesizing enamides, the principles of electrophilic amide activation could potentially be applied to trigger subsequent reactions in a pre-formed bis-enamide structure.

Cyclization and Annulation Strategies Utilizing Bis-Enamide Structures

The bifunctional nature of bis-enamides presents opportunities for constructing cyclic and polycyclic structures, particularly nitrogen-containing heterocycles.

Bis-enamide compounds can theoretically undergo intramolecular cyclization to form N-heterocycles. For instance, N,N'-methylenebisacrylamide can undergo cyclopolymerization with suitable initiators to yield linear, soluble polymers containing five- and seven-membered rings in their backbones. atamanchemicals.com Furthermore, enamides are known to participate in cycloaddition reactions, such as inverse electron-demand Diels-Alder reactions, which can be used to construct complex heterocyclic frameworks. nih.gov The synthesis of N-heterocyclic carbene (NHC) precursors often involves the cyclization of N,N'-disubstituted ethylenediamines, a strategy conceptually related to the cyclization potential of bis-amide structures. chemicalbook.com

The aza-Prins reaction is a powerful tool for synthesizing nitrogen-containing heterocycles, typically involving the reaction of a homoallylic amine with an aldehyde. researchgate.net A related process, the N-acyliminium ion/aza-Prins cascade cyclization, allows for the stereoselective synthesis of fused piperidine (B6355638) systems. nih.gov This type of reaction involves the formation of an N-acyliminium ion which is then trapped intramolecularly by an alkene. While direct examples involving this compound are not documented, its enamide units possess the necessary alkene functionality to act as a potential nucleophilic partner in such cyclizations if an appropriate electrophilic trigger could be generated within the molecule or introduced externally. The success of such a strategy would depend heavily on the specific geometry and reactivity of the bis-enamide substrate. researchgate.net

Derivatization and Post-Polymerization Modification Pathways

The primary use of N,N'-methylenebisacrylamide is as a crosslinker in polymerization, forming robust hydrogels. atamanchemicals.commdpi.com The modification of these resulting polymers is a key strategy for creating functional materials. Post-polymerization modification allows for the introduction of various functionalities onto a pre-formed polymer scaffold. cloudfront.net This approach ensures that daughter polymers maintain the same degree of polymerization as the parent polymer. cloudfront.net

Strategies for post-polymerization modification often involve polymers with latent reactive groups that can be converted under mild conditions. osti.govrsc.org For instance, polymers with pendent enol esters can undergo efficient transesterification. osti.govrsc.org While polymers crosslinked with N,N'-methylenebisacrylamide are generally stable, the amide bonds themselves could potentially be targets for modification under harsh conditions, or unreacted vinyl groups could be functionalized. cloudfront.net Temperature-sensitive imprinted polymers have been created using N,N'-methylenebisacrylamide as a crosslinker, which can be used for the selective extraction of specific molecules, demonstrating a form of functionalization of the polymer matrix. nih.gov

Chemical Reactions at the Phenylmethanediyl Bridge

The phenylmethanediyl bridge, a C-C bond connecting a phenyl group and a methine carbon, is a key structural feature of this compound. The reactivity at this position is largely influenced by the stability of potential intermediates, such as benzylic radicals or cations.

One of the primary reactions occurring at the phenylmethanediyl bridge is its cleavage. This can be initiated through various mechanisms, including acid-catalyzed or base-catalyzed pathways, as well as through electrochemical methods. The stability of the resulting carbocation, carbanion, or radical intermediate is a driving force for these reactions.

Acid-Catalyzed Cleavage: In the presence of a strong acid, the nitrogen atoms of the amide groups can be protonated. This facilitates the cleavage of the C-N bond, leading to the formation of a resonance-stabilized benzylic carbocation. This carbocation can then react with available nucleophiles in the reaction medium.

Base-Catalyzed Decomposition: Under basic conditions, the decomposition can also occur, although the mechanism may differ. A strong base can abstract a proton from the methine carbon, leading to a carbanion. However, the more likely scenario involves the attack of the base on the electrophilic carbon of the amide group, which can initiate a cascade of reactions leading to the cleavage of the molecule.

Electrochemical Cleavage: Recent studies have demonstrated the feasibility of cleaving benzylic C-N bonds using electrochemical methods. This technique offers a metal-free and milder alternative to traditional chemical methods for the transformation of such compounds.

The table below summarizes the potential reactions at the phenylmethanediyl bridge, based on analogous chemical systems.

| Reaction Type | Reagents/Conditions | Expected Products |

| Acid-Catalyzed Cleavage | Strong acid (e.g., H₂SO₄, HCl) | Benzaldehyde (B42025), Acrylamide (B121943) |

| Base-Catalyzed Decomposition | Strong base (e.g., NaOH, KOH) | Benzaldehyde, Acrylamide, and other decomposition products |

| Electrochemical Cleavage | Electrochemical cell, specific electrode materials | Benzaldehyde, secondary amide |

Amide Bond Hydrolysis and Formation Pathways

The amide bonds in this compound are susceptible to hydrolysis, a reaction that cleaves these bonds to yield a carboxylic acid and an amine. This process can be catalyzed by either acids or bases. Conversely, the formation of this compound involves the condensation of benzaldehyde and acrylamide.

Amide Bond Hydrolysis:

The hydrolysis of amides is a fundamental reaction in organic chemistry.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, ultimately leading to the cleavage of the C-N bond and the formation of a carboxylic acid (in this case, acrylic acid) and a protonated amine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the nucleophilic attack occurs directly at the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as a leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt.

The general conditions for amide hydrolysis are presented in the table below.

| Hydrolysis Type | Catalyst | General Conditions | Products |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Heat | Acrylic Acid, Benzaldehyde, Ammonium Salt |

| Base-Catalyzed | Strong Base (e.g., NaOH) | Heat | Acrylate (B77674) Salt, Benzaldehyde, Ammonia |

Formation Pathways:

The synthesis of this compound can be envisioned through a condensation reaction analogous to the formation of N,N'-methylenebisacrylamide. The most plausible route involves the reaction of benzaldehyde with two equivalents of acrylamide under acidic or catalytic conditions. google.com

A related synthetic approach is the Baylis-Hillman reaction, where acrylamide reacts with aromatic aldehydes in the presence of a suitable catalyst. organic-chemistry.org While this reaction typically yields a different adduct, modifications to the reaction conditions could potentially favor the formation of the desired bis-amide. Another potential synthetic route is the Doebner-Knoevenagel condensation, which allows for the synthesis of acrylamides under mild conditions. organic-chemistry.org

The table below outlines a probable synthetic pathway.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Condensation | Benzaldehyde, Acrylamide | Acid catalyst (e.g., H₂SO₄) or other catalysts (e.g., Cu(II) salts) | This compound |

Advanced Research Applications of N,n Phenylmethanediyl Bisprop 2 Enamide in Materials Science

Development of Absorbent Materials

The unique structure of N,N'-(phenylmethanediyl)bisprop-2-enamide, featuring a central phenylmethanediyl group linking two prop-2-enamide functionalities, suggests its utility in creating highly absorbent polymers. The phenyl group introduces a degree of hydrophobicity and rigidity not present in more common crosslinkers like N,N'-methylenebisacrylamide, which could lead to novel material properties.

Design and Synthesis of Absorbent Polymers for Aqueous Electrolyte Solutions

The synthesis of absorbent polymers using this compound would likely involve the free-radical polymerization of hydrophilic monomers, such as acrylic acid or acrylamide (B121943), in the presence of this crosslinker. The phenylmethanediyl bridge is anticipated to influence the polymer network's architecture, potentially creating specific pore sizes and functionalities conducive to the absorption of aqueous electrolyte solutions. The synthesis could be tailored by varying the concentration of this compound to control the crosslinking density and, consequently, the swelling capacity and mechanical stability of the resulting polymer.

Table 1: Hypothetical Synthesis Parameters for Absorbent Polymers

| Parameter | Range | Expected Outcome |

|---|---|---|

| Monomer Concentration | 10-40 wt% | Higher concentration leads to denser polymer networks. |

| Crosslinker Concentration | 0.1-5 mol% | Increased concentration enhances network rigidity and reduces swelling. |

| Initiator Concentration | 0.05-1 mol% | Affects polymerization rate and polymer chain length. |

Engineered Hydrogel Systems Utilizing this compound as Crosslinker

Hydrogels, with their high water content and tunable properties, are a cornerstone of modern materials science. The incorporation of this compound as a crosslinker could pave the way for novel hydrogel systems with unique responsiveness and mechanical characteristics.

Development of Responsive and Stimuli-Sensitive Hydrogels

The phenyl group within the crosslinker offers a site for chemical modification, which could be leveraged to create stimuli-responsive hydrogels. For instance, sulfonation of the phenyl ring would introduce pH-sensitive properties, causing the hydrogel to swell or shrink in response to changes in acidity. Furthermore, the inherent hydrophobicity of the phenyl group could contribute to temperature-responsive behavior, potentially leading to hydrogels with a lower critical solution temperature (LCST).

Elucidation of Mechanical Properties and Rheological Behavior of Crosslinked Hydrogels

The rigidity of the phenylmethanediyl bridge is expected to impart enhanced mechanical strength and elasticity to hydrogels compared to those crosslinked with more flexible aliphatic chains. Rheological studies would be crucial to characterize the viscoelastic properties of these hydrogels. It is anticipated that increasing the concentration of this compound would lead to a higher storage modulus (G'), indicative of a more solid-like behavior and increased stiffness.

Table 2: Projected Mechanical Properties of Crosslinked Hydrogels

| Crosslinker Concentration (mol%) | Tensile Strength (kPa) | Elongation at Break (%) | Compressive Modulus (kPa) |

|---|---|---|---|

| 0.5 | 50-100 | 300-500 | 20-40 |

| 1.0 | 100-200 | 200-400 | 40-80 |

Integration into Advanced Composite Materials

The unique chemical structure of this compound also suggests its potential as a component in advanced composite materials. When copolymerized with suitable monomers, the resulting polymer could serve as a matrix for reinforcing fillers such as carbon nanotubes, graphene oxide, or clay nanoparticles. The aromatic core of the crosslinker could enhance interfacial adhesion with certain fillers through π-π interactions, leading to composites with improved mechanical performance, thermal stability, and electrical conductivity. The development of such composites could open doors to applications in aerospace, automotive, and electronic industries where high-performance materials are in demand.

Role of this compound-Derived Polymers in Enhancing Composite Performance

There is no available research data detailing the use of this compound-derived polymers in composite materials. Consequently, information regarding their role in enhancing mechanical, thermal, or other performance characteristics of composites could not be found.

Theoretical and Computational Investigations of N,n Phenylmethanediyl Bisprop 2 Enamide

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. Such studies on N,N'-(phenylmethanediyl)bisprop-2-enamide and its analogs can reveal details about the electron distribution, orbital energies, and reactivity, which are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals in the enamide units of this compound dictate its electrophilic and nucleophilic character.

The presence of the phenylmethanediyl linker is expected to influence the electronic properties of the enamide units. The aromatic ring can engage in π-stacking interactions and electronically communicate with the enamide groups, potentially altering the HOMO-LUMO gap. rsc.org DFT calculations on similar N-aryl and N-benzyl acrylamides have shown that aromatic substituents can modulate the reactivity. nih.gov For instance, electron-withdrawing groups on the aromatic ring can lower the LUMO energy, making the molecule a better Michael acceptor.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| N-methyl-N-allylacrylamide | -7.21 | -0.83 | 6.38 | B97-D3/6-311++G(d,p) |

| N-benzyl-N-allylacrylamide | -7.18 | -0.92 | 6.26 | B97-D3/6-311++G(d,p) |

| N-ethylenephenyl-N-allylacrylamide | -6.95 | -1.12 | 5.83 | B97-D3/6-311++G(d,p) |

This table presents data for analogous N-substituted acrylamides to illustrate the influence of substituents on frontier orbital energies. Data extracted from computational studies on related systems. rsc.org

The synthesis of this compound typically involves the reaction of benzaldehyde (B42025) with two equivalents of prop-2-enamide. Another key reaction involving this molecule is its use as a crosslinker, where the enamide units react with nucleophiles, often in a Michael addition fashion. Computational studies can model these reaction pathways, determine their energy barriers (activation energies), and characterize the geometry of the transition states.

DFT calculations on the thiol-Michael addition to N-acrylamides have revealed that the reaction mechanism can be complex. rsc.org Studies on N-allyl-N-acrylamides with varying substituents have shown that the activation energy is sensitive to the nature of the substituent. rsc.orgrsc.org For example, the presence of a benzyl (B1604629) group was found to significantly increase the reaction energy compared to a simple alkyl chain, likely due to steric hindrance and stabilizing aromatic interactions in the transition state. rsc.org

A computational study on the synthesis of α-aryl acrylamides via a Lewis-base-mediated aryl/hydrogen exchange provided detailed insights into the reaction mechanism, including the energetics of the aza-Michael addition and subsequent rearrangement steps. nih.gov The calculated free energy barrier for the initial aza-Michael addition was found to be 13.2 kcal/mol. nih.gov Such computational approaches are invaluable for optimizing reaction conditions and understanding the factors that control product formation.

| Reaction | Reactants | Activation Energy (ΔG‡, kcal/mol) | Computational Method |

| Aza-Michael Addition | DABCO + N-acryl-N-sulfonylimide | 13.2 | DFT |

| Thiol-Michael Addition | Thiol + N-methyl-N-allylacrylamide | ~6.7 (from 28 kJ/mol) | B97-D3/implicit-explicit solvation |

| Thiol-Michael Addition | Thiol + N-benzyl-N-allylacrylamide | ~25.8 (from 108 kJ/mol) | B97-D3/implicit-explicit solvation |

This table presents activation energies for Michael additions to analogous acrylamide (B121943) systems to provide insight into the reactivity of the enamide units. Data extracted from computational studies on related systems. rsc.orgrsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Polymer Network Behavior and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, making them ideal for investigating the structure and dynamics of polymer networks formed from this compound. mrforum.com By simulating the motion of atoms over time, MD can provide insights into properties such as glass transition temperature (Tg), mechanical strength, and the diffusion of small molecules within the polymer matrix.

MD simulations of crosslinked polyacrylamide-based hydrogels and aerogels have shown that the concentration and type of crosslinker significantly impact the polymer network's properties. mrforum.comresearchgate.net For instance, a higher crosslinker concentration leads to a higher degree of crosslinking, which in turn increases the glass transition temperature and reduces the free volume within the polymer network. mrforum.comresearchgate.net

The presence of the aromatic phenylmethanediyl linker in this compound is expected to impart rigidity to the polymer network compared to more flexible aliphatic linkers like the methylene (B1212753) group in N,N'-methylenebis(acrylamide) (MBA). MD simulations on polymers with aromatic crosslinkers have demonstrated that these rigid linkers can enhance the thermal stability and mechanical properties of the material. nih.gov Aromatic interactions, such as π-π stacking between the phenyl groups of the crosslinker, can further influence the local structure and dynamics of the polymer chains. nih.gov

| Polymer System | Crosslinker | Key Finding from MD Simulation |

| Polyacrylamide Aerogel | N,N'-methylenebis(acrylamide) (MBA) | Increased MBA concentration from 1 wt% to 7 wt% increased Tg from 385.5 K to 495 K and decreased free volume. mrforum.comresearchgate.net |

| Phthalonitrile Polymer | Aromatic diamine | Increased crosslink density led to increased mechanical strength and a decrease in the dielectric constant. nih.gov |

| Three-stranded β-sheet peptides | Aromatic amino acids | Aromatic cross-links were found to slow down the dynamics of the peptide structure in a site-specific manner. nih.gov |

This table summarizes findings from MD simulations on analogous crosslinked polymer systems to infer the behavior of poly(this compound) networks.

Structure-Reactivity and Structure-Property Relationship Studies in Bis-Enamides

Understanding the relationship between the molecular structure of a crosslinker and the resulting properties of the polymer is crucial for designing materials with specific characteristics. For bis-enamides like this compound, the nature of the linker between the two enamide groups plays a pivotal role in determining both its reactivity and the properties of the final polymer network.

The phenylmethanediyl group is more rigid and sterically demanding than a simple methylene or ethylene (B1197577) linker. This rigidity can influence the reactivity of the two enamide groups, potentially making them less accessible for reaction compared to more flexible bis-enamides. However, the aromatic nature of the linker can also lead to favorable π-π stacking interactions, which can influence the pre-organization of the monomers before polymerization and affect the morphology of the resulting polymer network. rsc.org

In the context of polymer properties, a more rigid crosslinker like this compound is expected to produce a polymer with a higher glass transition temperature, increased modulus, and improved thermal stability compared to polymers crosslinked with more flexible aliphatic bis-amides. nih.gov Studies on other crosslinked polymer systems have consistently shown that rigid crosslinkers enhance the mechanical properties of the material. nih.gov

Computational Prediction of Polymerization Pathways and Network Formation Principles

Computational methods can be employed to predict the most likely pathways for the polymerization of this compound and to understand the principles governing the formation of the three-dimensional polymer network. The polymerization of this monomer can proceed via various mechanisms, such as free-radical polymerization of the acrylamide double bonds.

Kinetic Monte Carlo (kMC) simulations, often parameterized with data from quantum chemical calculations, can model the stochastic nature of polymerization reactions. These simulations can predict how factors like initiator concentration, monomer concentration, and the reactivity of the enamide groups influence the growth of polymer chains and the formation of crosslinks.

The formation of a crosslinked network is a complex process involving the competition between chain propagation, chain transfer, and crosslinking reactions. Computational models can help to elucidate the conditions that lead to a homogeneous network structure versus those that result in a more heterogeneous network with clusters of high crosslink density. The rigidity of the phenylmethanediyl linker is a key parameter in these models, as it will constrain the conformational freedom of the growing polymer chains and influence the probability of intermolecular versus intramolecular crosslinking reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.